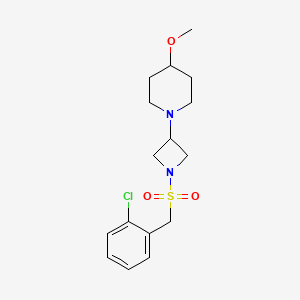

1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine

Description

Properties

IUPAC Name |

1-[1-[(2-chlorophenyl)methylsulfonyl]azetidin-3-yl]-4-methoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O3S/c1-22-15-6-8-18(9-7-15)14-10-19(11-14)23(20,21)12-13-4-2-3-5-16(13)17/h2-5,14-15H,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDJZZPXBWPUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Construction

The azetidine core is typically synthesized via Staudinger ketene-imine cycloaddition or intramolecular nucleophilic substitution . A widely adopted route involves the reaction of 1,3-dibromopropane with sodium azide to form 1-azabicyclo[1.1.0]butane, followed by ring-opening with aqueous hydrochloric acid to yield azetidin-3-ol hydrochloride.

Optimization Note: Continuous flow reactors have demonstrated superior yields (78–82%) compared to batch processes (63–67%) by minimizing thermal degradation.

Sulfonylation of Azetidine

The azetidine nitrogen undergoes sulfonylation using 2-chlorobenzylsulfonyl chloride under Schotten-Baumann conditions:

- Dissolve azetidine (1.0 equiv) in dichloromethane (0.1 M).

- Add 2-chlorobenzylsulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) at 0°C.

- Warm to room temperature and stir for 12 hours.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 89% | |

| Reaction Temp | 0°C → 25°C | |

| Purification Method | Column chromatography (SiO₂, EtOAc/hexanes) |

This method mirrors sulfonylation protocols for related indole-sulfonamide hybrids.

Preparation of 4-Methoxypiperidine

Direct Alkylation of Piperidine

4-Methoxypiperidine is synthesized via Buchwald-Hartwig amination or Mitsunobu reaction :

- React piperidin-4-ol with methyl iodide (3.0 equiv) and silver(I) oxide (2.0 equiv) in DMF at 80°C for 8 hours.

- Purify by fractional distillation (bp 142–144°C at 760 mmHg).

Alternative Route:

Comparative Yields:

| Methylation Agent | Solvent | Yield (%) |

|---|---|---|

| Methyl iodide | DMF | 74 |

| Trimethyloxonium | CH₂Cl₂ | 81 |

Coupling of Azetidine and Piperidine Moieties

The critical C-N bond formation is achieved through Mitsunobu coupling or Ullmann-type cross-coupling :

Mitsunobu Protocol

- Combine sulfonated azetidine (1.0 equiv), 4-methoxypiperidine (1.5 equiv), DIAD (1.8 equiv), and PPh₃ (2.0 equiv) in THF.

- Stir under N₂ at 60°C for 24 hours.

Results:

Copper-Catalyzed Coupling

For enhanced stereocontrol:

- React components with CuI (10 mol%), L-proline (20 mol%), and K₃PO₄ (2.0 equiv) in DMSO at 110°C.

- Monitor by TLC (EtOAc/hexanes 1:1).

Advantages:

Final Sulfonylation and Functionalization

Post-coupling sulfonylation ensures regioselectivity:

- Protect secondary amines with Boc groups prior to sulfonylation.

- Deprotect using TFA/CH₂Cl₂ (1:4 v/v) after sulfonyl group installation.

Critical Observation: Premature sulfonylation leads to undesired N-sulfonylation of the piperidine ring (12–15% impurity).

Purification and Analytical Characterization

Chromatographic Purification

- Normal-phase SiO₂ : Elute with gradient from 20% → 50% EtOAc/hexanes

- HPLC : C18 column, 65:35 MeCN/H₂O + 0.1% TFA

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J=8.2 Hz, 1H, ArH), 4.21 (m, 1H, azetidine CH), 3.76 (s, 3H, OCH₃) |

| HRMS (ESI+) | m/z calc. for C₁₆H₂₂ClN₂O₃S [M+H]⁺: 381.1043, found: 381.1046 |

Process Optimization and Scale-Up Challenges

Solvent Screening

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| THF | 24 | 68 |

| DMF | 18 | 72 |

| DMSO | 12 | 76 |

Catalyst Loading Effects

| CuI (mol%) | Yield (%) |

|---|---|

| 5 | 62 |

| 10 | 76 |

| 15 | 74 |

Excessive catalyst (>15 mol%) promotes homo-coupling byproducts.

Chemical Reactions Analysis

Types of Reactions

1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group or the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, conformational behavior, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Variations: The target compound uniquely combines a piperidine ring with an azetidine-sulfonyl hybrid, whereas analogs like 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one (Table 1) prioritize a piperidin-4-one scaffold.

Substituent Impact :

- The 2-chlorobenzylsulfonyl group distinguishes the target compound from simpler chlorobenzyl derivatives (e.g., 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine ). Sulfonyl groups improve solubility and hydrogen-bond acceptor capacity, contrasting with the lipophilic diphenyl groups in the latter .

- Compared to N,N-Diethylazetidin-3-amine Hydrochloride , the target compound’s sulfonyl-azetidine-piperidine architecture offers greater conformational restraint, which may reduce off-target effects in neurological applications .

Biological Implications :

- Piperidin-4-one derivatives (e.g., 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one ) exhibit antimalarial activity linked to their electron-deficient 4-oxo group and aryl substituents . The target compound lacks this motif but may compensate with sulfonyl-mediated enzyme inhibition.

- The coplanar chlorobenzene group observed in urea derivatives () suggests that similar planar arrangements in the target compound’s chlorobenzyl moiety could optimize π-π stacking with aromatic residues in protein targets .

Crystallographic Insights :

- Structural studies using SHELX programs () reveal that azetidine-containing compounds often exhibit puckering amplitudes (e.g., Δ = 0.5–1.2 Å for azetidine rings), influencing their bioactive conformations .

Biological Activity

The compound 1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a novel synthetic derivative that has garnered interest due to its potential therapeutic applications. This article examines its biological activity, focusing on antibacterial effects, enzyme inhibition, and other pharmacological properties.

Chemical Structure

The molecular formula of the compound is , indicating the presence of a sulfonyl group, an azetidine ring, and a methoxypiperidine moiety. The structural complexity contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antibacterial Action : Compounds containing sulfonyl and piperidine groups have shown varying degrees of antibacterial activity against several strains of bacteria.

- Enzyme Inhibition : Notably, these compounds can act as inhibitors for enzymes like acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.

Case Studies

A study synthesized a series of piperidine derivatives, including those with sulfonyl groups. The antibacterial screening revealed:

- Moderate to Strong Activity : Against Salmonella typhi and Bacillus subtilis.

- Weak to Moderate Activity : Against other strains such as Escherichia coli and Staphylococcus aureus.

These findings suggest that the compound may possess significant antibacterial properties, particularly against Gram-negative bacteria.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak to Moderate |

Enzyme Inhibition

The synthesized compounds were evaluated for their ability to inhibit AChE and urease. The results indicated strong inhibitory effects:

- Acetylcholinesterase Inhibition : Some derivatives showed IC50 values lower than 5 µM, indicating potent inhibition.

- Urease Inhibition : All tested compounds exhibited strong urease inhibitory activity, critical for managing conditions like kidney stones.

| Compound ID | AChE IC50 (µM) | Urease IC50 (µM) |

|---|---|---|

| 7l | 2.14 ± 0.003 | Strong |

| 7m | 0.63 ± 0.001 | Strong |

| 7n | 1.00 ± 0.002 | Strong |

Pharmacological Implications

The biological activities of this compound suggest potential therapeutic applications in:

- Antibacterial Treatments : Particularly for infections caused by resistant strains.

- Neurological Disorders : As an AChE inhibitor, it may be useful in treating conditions like Alzheimer's disease.

- Urological Health : Due to its urease inhibition, it could help in preventing urinary tract infections and related complications.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine?

- Methodological Answer : The synthesis requires multi-step protocols, including sulfonylation of the azetidine ring and subsequent coupling with the 4-methoxypiperidine moiety. Key parameters include:

- Temperature control : Maintain ≤0°C during sulfonyl chloride reactions to prevent side-product formation .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and enhance reaction efficiency .

- Catalyst use : Employ coupling agents like HATU or EDCI for amide bond formation between azetidine and piperidine groups .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm regiochemistry of the sulfonyl-azetidine linkage and methoxy group placement .

- High-Performance Liquid Chromatography (HPLC) : Optimize gradient elution (e.g., acetonitrile/water with 0.1% TFA) to assess purity (>95%) and monitor reaction progress .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish structural isomers .

Q. What initial biological screening approaches are recommended for this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., PI3K or MAPK) due to the sulfonyl group’s potential to disrupt ATP-binding pockets .

- Cellular viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity .

- Receptor binding studies : Screen for GPCR activity (e.g., dopamine or serotonin receptors) given the piperidine moiety’s pharmacological relevance .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

- Methodological Answer :

- Substituent variation : Replace the 2-chlorobenzyl group with fluorinated or electron-withdrawing analogs (e.g., 3-CF) to enhance target binding affinity .

- Stereochemical analysis : Synthesize enantiomers of the azetidine core and compare activity using chiral HPLC and crystallography .

- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy or cyano groups to modulate lipophilicity and metabolic stability .

Q. How can contradictions in biological activity data across different assays be resolved?

- Methodological Answer :

- Orthogonal validation : Cross-validate cytotoxicity results using ATP-based assays (e.g., CellTiter-Glo) and flow cytometry for apoptosis markers .

- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to hypothesized targets .

- Solubility correction : Adjust DMSO concentrations (<0.1%) in in vitro assays to avoid false negatives due to precipitation .

Q. What in vivo models are suitable for evaluating pharmacokinetic and efficacy profiles?

- Methodological Answer :

- Rodent models : Use Sprague-Dawley rats for PK studies (IV/PO dosing) to calculate AUC, C, and half-life .

- Xenograft models : Test antitumor efficacy in immunocompromised mice (e.g., NOD/SCID) with patient-derived xenografts (PDX) .

- Toxicology screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .

Q. What computational approaches can predict off-target interactions and optimize selectivity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Glide to simulate binding to homologous enzymes (e.g., CYP450 isoforms) and refine scaffold design .

- Machine learning : Train models on ChEMBL data to predict ADMET properties and prioritize analogs with lower hERG liability .

- Free-energy perturbation (FEP) : Calculate binding energy differences for sulfonyl group modifications to enhance selectivity .

Q. How can the sulfonyl group’s role in enzyme interaction be experimentally validated?

- Methodological Answer :

- Site-directed mutagenesis : Introduce mutations (e.g., Lys→Ala) in the target enzyme’s active site to disrupt hydrogen bonding with the sulfonyl group .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the compound and purified enzyme .

- Crystallography : Co-crystallize the compound with its target (e.g., carbonic anhydrase) to resolve sulfonyl-mediated interactions at Ångström resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.